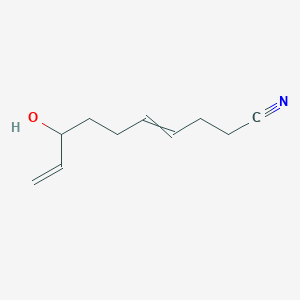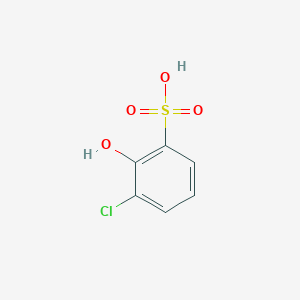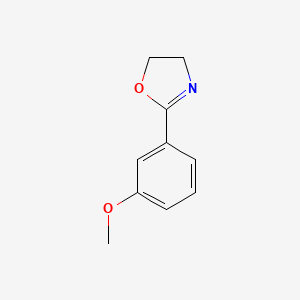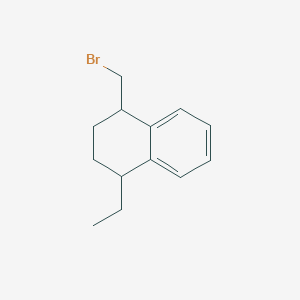
1-(Bromomethyl)-4-ethyl-1,2,3,4-tetrahydronaphthalene
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-(Bromomethyl)-4-ethyl-1,2,3,4-tetrahydronaphthalene is an organic compound belonging to the class of brominated hydrocarbons It is characterized by a bromomethyl group attached to a tetrahydronaphthalene ring system, which also contains an ethyl substituent
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: 1-(Bromomethyl)-4-ethyl-1,2,3,4-tetrahydronaphthalene can be synthesized through several methods. One common approach involves the bromination of 4-ethyl-1,2,3,4-tetrahydronaphthalene using N-bromosuccinimide (NBS) in the presence of a radical initiator such as benzoyl peroxide. The reaction typically occurs under mild conditions, with the bromine atom selectively attaching to the benzylic position due to the resonance stabilization of the resulting radical intermediate .
Industrial Production Methods: Industrial production of this compound may involve similar bromination processes, scaled up to accommodate larger quantities. The use of continuous flow reactors can enhance the efficiency and safety of the bromination reaction, ensuring consistent product quality and yield.
Analyse Des Réactions Chimiques
Types of Reactions: 1-(Bromomethyl)-4-ethyl-1,2,3,4-tetrahydronaphthalene undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromomethyl group can be replaced by nucleophiles such as hydroxide ions, amines, or thiols, leading to the formation of alcohols, amines, or thioethers, respectively.
Reduction: Reduction of the bromomethyl group can yield the corresponding methyl derivative.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents such as sodium hydroxide, ammonia, or thiols in polar solvents like water or alcohols.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide in acidic or basic media.
Reduction: Reducing agents such as lithium aluminum hydride or catalytic hydrogenation.
Major Products:
Nucleophilic Substitution: Alcohols, amines, thioethers.
Oxidation: Ketones, carboxylic acids.
Reduction: Methyl derivatives.
Applications De Recherche Scientifique
1-(Bromomethyl)-4-ethyl-1,2,3,4-tetrahydronaphthalene has several applications in scientific research:
Organic Synthesis: It serves as a versatile intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Material Science: The compound can be used in the preparation of polymers and other advanced materials with specific properties.
Biological Studies: Its derivatives may be explored for potential biological activities, including antimicrobial and anticancer properties.
Mécanisme D'action
The mechanism of action of 1-(Bromomethyl)-4-ethyl-1,2,3,4-tetrahydronaphthalene in chemical reactions typically involves the formation of a benzylic carbocation intermediate. This intermediate is stabilized by resonance with the aromatic ring, facilitating nucleophilic attack or other subsequent reactions . The molecular targets and pathways involved depend on the specific reaction and conditions employed.
Comparaison Avec Des Composés Similaires
1-(Chloromethyl)-4-ethyl-1,2,3,4-tetrahydronaphthalene: Similar in structure but with a chlorine atom instead of bromine.
1-(Bromomethyl)-4-methyl-1,2,3,4-tetrahydronaphthalene: Similar but with a methyl group instead of an ethyl group.
Uniqueness: 1-(Bromomethyl)-4-ethyl-1,2,3,4-tetrahydronaphthalene is unique due to the presence of both a bromomethyl and an ethyl group on the tetrahydronaphthalene ring. This combination of substituents can influence the compound’s reactivity and the types of reactions it undergoes, making it a valuable intermediate in organic synthesis .
Propriétés
Numéro CAS |
87945-95-7 |
|---|---|
Formule moléculaire |
C13H17Br |
Poids moléculaire |
253.18 g/mol |
Nom IUPAC |
1-(bromomethyl)-4-ethyl-1,2,3,4-tetrahydronaphthalene |
InChI |
InChI=1S/C13H17Br/c1-2-10-7-8-11(9-14)13-6-4-3-5-12(10)13/h3-6,10-11H,2,7-9H2,1H3 |
Clé InChI |
DMHYFUFBFLRKJA-UHFFFAOYSA-N |
SMILES canonique |
CCC1CCC(C2=CC=CC=C12)CBr |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Chloro{3-[chloro(diethyl)silyl]propyl}dimethylsilane](/img/structure/B14405400.png)
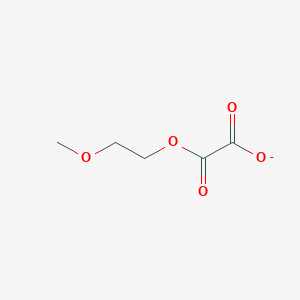


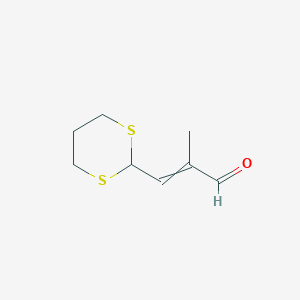
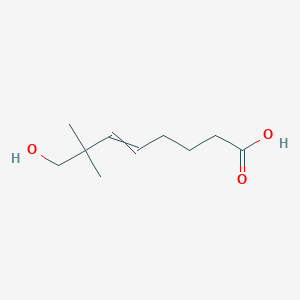
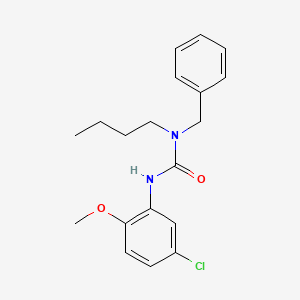
![4-Heptylphenyl 4-[(4-cyanobenzoyl)oxy]-3-methoxybenzoate](/img/structure/B14405458.png)
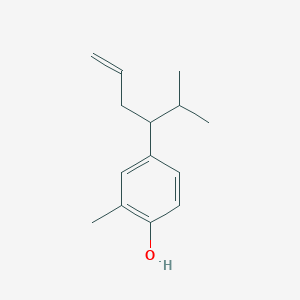

![4-ethoxy-N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]aniline](/img/structure/B14405463.png)
